molecular formula C12H8I2O2 B8327296 5,5'-Dihydroxy-2,2'-diiodobiphenyl CAS No. 19179-37-4

5,5'-Dihydroxy-2,2'-diiodobiphenyl

Cat. No.: B8327296
CAS No.: 19179-37-4
M. Wt: 438.00 g/mol
InChI Key: ABJVBXBSOHZXDV-UHFFFAOYSA-N
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Description

5,5'-Dihydroxy-2,2'-diiodobiphenyl is a useful research compound. Its molecular formula is C12H8I2O2 and its molecular weight is 438.00 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What are the optimal synthetic routes for preparing 5,5'-Dihydroxy-2,2'-diiodobiphenyl?

Answer:
The synthesis typically involves iodination and hydroxylation steps. A key intermediate, 2,2'-diiodobiphenyl, is first prepared via halogen exchange from dibromo analogs using potassium iodide in a polar solvent (e.g., DMF) at elevated temperatures (80–100°C) . Subsequent nitration with fuming nitric acid at 0–5°C yields 2,2'-diiodo-5,5'-dinitrobiphenyl, followed by selective reduction of nitro groups to hydroxyls using catalytic hydrogenation (Pd/C, H₂) or sodium dithionite in alkaline media. Yields for the nitration step can exceed 60% under optimized conditions .

Q. Advanced: How do steric and electronic effects influence the reactivity of diiodo vs. dibromo precursors in cross-coupling reactions?

Answer:
The higher reactivity of diiodo derivatives in palladium-catalyzed phenylethynylation is attributed to weaker C–I bonds (vs. C–Br) and enhanced leaving-group ability. For example, 2,2'-diiodo-5,5'-dinitrobiphenyl yields 62% of the fluorenyl product in phenylethynylation, whereas dibromo analogs yield only 20.6% due to incomplete substitution and side reactions . Steric hindrance from iodine’s larger atomic radius also affects regioselectivity, favoring para-substitution in nitration. Computational studies (DFT) or kinetic isotopic labeling can further elucidate these effects .

Q. Basic: What spectroscopic methods are most reliable for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Hydroxyl protons appear as broad singlets (δ 8–10 ppm), while aromatic protons resonate as doublets (J ≈ 8 Hz) due to coupling with adjacent iodines. ¹³C signals for iodine-bearing carbons are deshielded (δ 90–110 ppm) .
  • FT-IR : O–H stretching (3200–3600 cm⁻¹) and C–I vibrations (500–600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (HRMS) : Isotopic patterns (e.g., [M]⁺ with ²⁷I/¹²⁷I) validate molecular weight and iodine content .

Q. Advanced: How can structural discrepancies in palladium-catalyzed reaction products be resolved?

Answer:
Contradictions in product assignment (e.g., fluorenyl vs. phenanthrene derivatives) arise from competing cyclization pathways. For this compound, ¹³C NMR and 2D-COSY can differentiate between sp²-hybridized carbons in fluorenyl structures (δ 140–150 ppm) and phenanthrene systems (δ 125–135 ppm) . X-ray crystallography is definitive but requires single crystals. Computational modeling (e.g., DFT) of transition states can also predict dominant pathways under varying reaction conditions (temperature, solvent polarity) .

Q. Basic: What methods are recommended for quantifying hydroxyl groups and iodine content in this compound?

Answer:

  • Hydroxyl Groups : Use potentiometric titration with acetic anhydride in pyridine (Fischer’s method) or UV-Vis quantification via derivatization (e.g., formation of nitroso complexes at λ = 450 nm) .
  • Iodine Content : Combustion analysis (Schöniger flask) followed by ion chromatography or Volhard titration after alkaline permanganate digestion .

Q. Advanced: What strategies mitigate tar formation during nitration or coupling reactions?

Answer:
Tar formation in nitration stems from over-nitration or radical polymerization. Mitigation strategies include:

  • Controlled Temperature : Maintain nitration below 5°C to limit side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DCM, nitrobenzene) to stabilize intermediates.
  • Additives : Introduce urea or sulfamic acid to scavenge excess nitric acid .
    Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield .

Q. Basic: How does the electronic environment of iodine influence the compound’s stability?

Answer:
Iodine’s electron-withdrawing effect deactivates the aromatic ring, reducing susceptibility to electrophilic attack. However, the C–I bond is photolabile, requiring storage in amber vials under inert gas. Stability studies (TGA/DSC) show decomposition onset at ~200°C, with iodine loss detected via mass loss (~25% at 250°C) .

Q. Advanced: Can computational methods predict the regioselectivity of substituents in diiodobiphenyl derivatives?

Answer:
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict sites for electrophilic attack. For this compound, the para positions to hydroxyl groups are favored due to resonance stabilization. Molecular electrostatic potential (MEP) maps visualize electron-rich regions, guiding synthetic design .

Properties

CAS No.

19179-37-4

Molecular Formula

C12H8I2O2

Molecular Weight

438.00 g/mol

IUPAC Name

3-(5-hydroxy-2-iodophenyl)-4-iodophenol

InChI

InChI=1S/C12H8I2O2/c13-11-3-1-7(15)5-9(11)10-6-8(16)2-4-12(10)14/h1-6,15-16H

InChI Key

ABJVBXBSOHZXDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C2=C(C=CC(=C2)O)I)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The second 2,2′-dihalo-5,5′-dimethoxybiphenyl , and preferably 2,2′-diiodo-5,5′-dimethoxybiphenyl, is then demethylated under temperatures of about −78° C. to about −20° C., and preferably from about −78° C. to about −50° C., and ambient pressure, with a bromide-containing compound such as hydrogen bromide, boron tribromide, or mixtures thereof in a chlorinated solvent such as a chlorohydrocarbon including but not limited to dichloromethane to yield 2,2′-dihalo-5,5′-dihydroxybiphenyl, and preferably 2,2′-diiodo-5,5′-dihydroxybiphenyl. Boron tribromide is the preferred reactant. The concentration of the bromide-containing compound in the chlorinated solvent may range from 0.05M to about 1M, and preferably from about 0.1M to about 0.5M. The period of the demethylation reaction may depend upon the chemical structure, but will generally be from about 5 minutes to about 2 hours, and preferably from about 15 minutes to about 1 hour. The molar ratio of 2,2′-diiodo-5,5′dimethoxybiphenyl to the bromide-containing compound is about 1:3 to 1:10, and preferably about 1:2.5 to 1:5.
[Compound]
Name
2,2′-dihalo-5,5′-dimethoxybiphenyl
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2,2′-diiodo-5,5′-dimethoxybiphenyl
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chlorohydrocarbon
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Synthesis routes and methods II

Procedure details

A flask containing 5,5'-dimethoxy-2,2'-diiodobiphenyl (10.0 g, 21 mmol) was cooled to -76° C. in dry ice/acetone. A 1.0 M solution of boron tribromide in methylene chloride (64 ml, 64 mmol) was added via syringe to the cold substrate. The ice bath was removed and the reaction allowed to reach room temperature. After 18 hours, the solution was added slowly to 1 L of water. The aqueous mixture was stirred for 2 hours, and the white solid which formed was filtered, washed with water, and dried to give I, which melted at 181°-182° C., in 85% yield.
Name
5,5'-dimethoxy-2,2'-diiodobiphenyl
Quantity
10 g
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reactant
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solution
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64 mL
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dry ice acetone
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